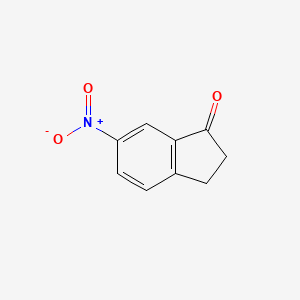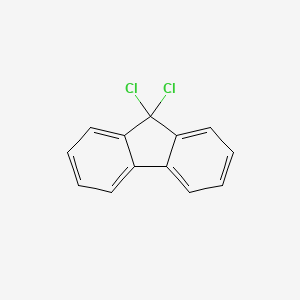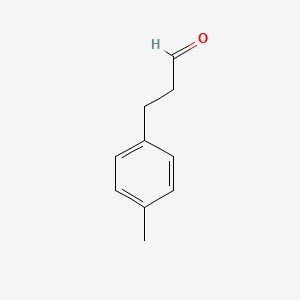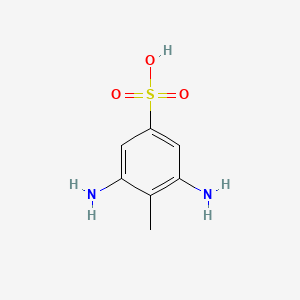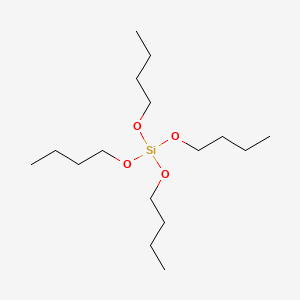
Tetrabutyl orthosilicate
Übersicht
Beschreibung
Tetrabutyl orthosilicate, also known as tetrabutoxysilane, is an organosilicon compound with the chemical formula (CH₃CH₂CH₂CH₂O)₄Si. It is a colorless liquid that is primarily used as a precursor to silicon dioxide in various industrial and scientific applications. The compound is known for its slow hydrolysis rate compared to other orthosilicates, making it suitable for specific applications where controlled hydrolysis is required .
Wirkmechanismus
Target of Action
Tetrabutyl orthosilicate (TBOS) is an organosilicon compound Its primary targets are the materials it is used to modify or react with, such as in sol-gel reactions .
Mode of Action
TBOS is involved in sol-gel reactions, which involve the hydrolysis and condensation of alkoxides . In these reactions, TBOS can react with water to form silicic acid, which can then undergo condensation reactions to form a silica gel. The butyl groups in TBOS make it less reactive than other alkoxysilanes, which can influence the properties of the resulting gel.
Biochemical Pathways
Instead, its primary use is in the sol-gel process, a chemical pathway that involves the transition of a system from a liquid “sol” into a solid “gel” phase .
Result of Action
The primary result of TBOS’s action is the formation of silica gels through the sol-gel process . These gels can have a variety of applications, such as coating agents that improve the mechanical strength and anti-scattering property of glass surfaces, thermal insulators, and space fillers for electronic circuit elements and wires .
Action Environment
The action of TBOS can be influenced by various environmental factors. For example, the presence of water is necessary for the hydrolysis step of the sol-gel process . The temperature and pH can also affect the rate of hydrolysis and condensation reactions. Additionally, the presence of other chemicals can influence the properties of the resulting gel.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabutyl orthosilicate is typically synthesized through the reaction of silicon tetrachloride with butanol. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Si}(\text{OC}_4\text{H}_9)_4 + 4 \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent the premature hydrolysis of the product. The reaction mixture is usually refluxed to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where silicon tetrachloride and butanol are continuously fed into the system. The reaction is conducted at elevated temperatures to enhance the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabutyl orthosilicate undergoes several types of chemical reactions, including hydrolysis, condensation, and transesterification.
-
Hydrolysis: In the presence of water, this compound hydrolyzes to form silicon dioxide and butanol. The hydrolysis reaction is slow, making it suitable for controlled release applications. [ \text{Si}(\text{OC}_4\text{H}_9)_4 + 4 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4 \text{C}_4\text{H}_9\text{OH} ]
-
Condensation: The hydrolysis product, silicon dioxide, can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures. [ \text{Si}(\text{OH})_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Typically occurs under ambient conditions or with mild heating.
Major Products:
Hydrolysis: Silicon dioxide and butanol.
Condensation: Polymeric siloxanes and water
Wissenschaftliche Forschungsanwendungen
Tetrabutyl orthosilicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of silicon dioxide and other silicon-based materials. It is also employed in sol-gel processes to produce silica-based coatings and materials.
Biology: Utilized in the preparation of biocompatible silica materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds.
Medicine: Investigated for its potential use in the development of controlled release drug delivery systems due to its slow hydrolysis rate.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants. .
Vergleich Mit ähnlichen Verbindungen
Tetrabutyl orthosilicate is part of a family of tetraalkyl orthosilicates, which include:
Tetramethyl orthosilicate (TMOS): Faster hydrolysis rate compared to this compound, making it suitable for applications requiring rapid gelation.
Tetraethyl orthosilicate (TEOS): Commonly used in sol-gel processes and as a precursor for silicon dioxide. It has a moderate hydrolysis rate.
Tetrapropyl orthosilicate (TPOS): Similar to TEOS but with a slightly slower hydrolysis rate.
Uniqueness: this compound’s slower hydrolysis rate compared to its methyl, ethyl, and propyl counterparts makes it particularly useful in applications where controlled hydrolysis is essential. This property allows for the gradual release of silicon dioxide, which is beneficial in specific industrial and biomedical applications .
Eigenschaften
IUPAC Name |
tetrabutyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O4Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMOLLPKNHFRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](OCCCC)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063601 | |
| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Strem Chemicals MSDS] | |
| Record name | Tetrabutyl orthosilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17914 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4766-57-8 | |
| Record name | Tetrabutoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4766-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutyl silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004766578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutyl orthosilicate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutyl orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYL SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXZ9KZ2G2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Tetrabutyl orthosilicate?
A1: this compound, also known as tetraethoxysilane, has the molecular formula Si(OC2H5)4. It possesses a molecular weight of 208.33 g/mol.
Q2: How does this compound interact in the formation of ordered mesoporous silica fibers?
A2: TBOS acts as the silica source in a sol-gel process. Under specific conditions (temperature at 300 K, and a precise molar ratio of TBOS, cetyltrimethylammonium bromide, HCl, and water) [], TBOS hydrolyzes and condenses around a structure-directing agent, forming ordered mesoporous silica fibers.
Q3: What happens when the synthesis temperature deviates from the optimal conditions?
A3: Elevated temperatures above 300 K during synthesis disrupt fiber formation and result in non-fibrous silica structures like films or particles. This is attributed to the accelerated transfer rate of TBOS at higher temperatures [].
Q4: Can other silica precursors be used to synthesize similar mesoporous silica structures?
A5: Yes, other alkoxysilanes like tetramethyl orthosilicate (TMOS), tetraethyl orthosilicate (TEOS), and tetrapropyl orthosilicate (TPOS) have been explored [, , ]. The choice of precursor influences the hydrolysis and condensation rates, impacting the size and morphology of the resulting mesoporous silica particles.
Q5: Does the type of silica precursor influence the properties of the final mesoporous silica material?
A6: Yes, each precursor leads to distinct morphologies, pore parameters, and properties of the final mesoporous silica particles due to variations in their hydrolysis and condensation rates []. This allows for tailoring material properties by selecting a specific alkoxysilane or a combination of them.
Q6: Beyond mesoporous materials, what are other applications of TBOS?
A7: TBOS has shown potential as an electron donor-release material for environmental remediation, specifically in the dehalogenation of pollutants like cis-1,2-dichloroethene (cDCE) [].
Q7: What are the advantages of using TBOS for environmental remediation?
A8: Compared to substrates like benzoate, TBOS facilitates a greater degree of cDCE dehalogenation, although it initially exhibits an inhibitory effect []. This highlights its potential in developing efficient remediation strategies.
Q8: Are there alternative electron donors for environmental remediation?
A9: Yes, researchers are exploring other materials, including biomass, oleate, and polyhydroxybutyrate (PHB) []. Each material presents advantages and disadvantages, prompting further research into their efficacy and suitability for specific applications.
Q9: How does the application of TBOS in remediation compare to traditional methods?
A10: Controlled-release materials like TBOS offer a promising alternative to conventional remediation techniques that often face limitations in effectively addressing groundwater contamination []. This underscores the potential of TBOS in developing more sustainable and efficient remediation strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


